molecular formula C8H15NO4S2 B12851921 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid

4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12851921
M. Wt: 253.3 g/mol
InChI Key: FGHPFKXEQOMGGH-UHFFFAOYSA-N
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Description

4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a thiomorpholine core substituted with a propane-2-sulfonyl group at the 4-position and a carboxylic acid moiety at the 3-position. The propane-2-sulfonyl group enhances polarity and electron-withdrawing properties, influencing reactivity and solubility compared to unsubstituted thiomorpholine analogs.

Properties

Molecular Formula

C8H15NO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

4-propan-2-ylsulfonylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C8H15NO4S2/c1-6(2)15(12,13)9-3-4-14-5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

FGHPFKXEQOMGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCSCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibitory Activity Against KDM5

Recent studies have highlighted the compound's potential as a KDM5 inhibitor, which is relevant in the treatment of various cancers and neurodegenerative diseases such as Alzheimer's disease. KDM5 enzymes are involved in the demethylation of histones, playing a crucial role in gene expression regulation. Inhibiting these enzymes can lead to altered gene expression profiles conducive to therapeutic effects .

Disease Target Mechanism Reference
CancerKDM5 inhibition
Alzheimer's DiseaseKDM5 inhibition
Huntington's DiseaseKDM5 inhibition

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. For instance, derivatives of thiomorpholine compounds have demonstrated significant inhibition against Helicobacter pylori, which is linked to gastric ulcers. The effectiveness was measured using disk diffusion methods, indicating that modifications to the thiomorpholine structure can enhance antibacterial potency .

Bacterial Strain Inhibition Zone (mm) Concentration (μg/disc) Reference
H. pylori32 (sensitive) / 27 (resistant)8
E. coliVariable1
S. aureusHigh inhibition potency1

Potential in Cosmetic Formulations

Due to its biocompatibility and safety profile, 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid can be explored for use in cosmetic formulations. Its properties may enhance skin hydration and stability in topical applications, making it a candidate for further research in cosmetic science .

Case Study 1: KDM5 Inhibition

A study conducted on a series of thiomorpholine derivatives demonstrated that specific modifications to the side chains significantly increased their inhibitory effects on KDM5 enzymes. This was correlated with reduced cell proliferation in cancer cell lines, suggesting a direct link between structure and biological activity .

Case Study 2: Antibacterial Efficacy

In vitro tests involving various thiomorpholine derivatives showed that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural variations could optimize the antibacterial properties of these compounds .

Mechanism of Action

The mechanism of action of 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiomorpholine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Protecting Groups

  • 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS 128453-98-5) :
    • Structure : Features a tert-butoxycarbonyl (Boc) group instead of propane-2-sulfonyl.
    • Properties : The Boc group is lipophilic and protects amines during synthesis, making this compound suitable for peptide chemistry. In contrast, the sulfonyl group in the target compound increases water solubility and acidity (pKa ~1–2 for sulfonic acids vs. ~4–5 for carboxylic acids) .
    • Applications : Boc-protected derivatives are intermediates in drug discovery, whereas sulfonylated thiomorpholines may exhibit enhanced binding to polar biological targets .

Core Heterocycle Modifications: Thiomorpholine vs. Thiophene

  • 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid (CAS 175202-26-3) :
    • Structure : Replaces the thiomorpholine ring with a thiophene, retaining the sulfonyl and carboxylic acid groups.
    • Properties : Thiophene’s aromaticity introduces conjugation effects, altering electronic properties. The thiomorpholine’s sulfur atom can participate in hydrogen bonding, which is absent in thiophene derivatives .
    • Applications : Thiophene derivatives are common in materials science, while thiomorpholines are preferred in chiral synthesis .

Functional Group Additions: Furan vs. Sulfonyl

  • 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid (CAS 1543418-92-3) :
    • Structure : Substitutes propane-2-sulfonyl with a furan-containing methyl group.
    • Properties : The electron-rich furan enhances nucleophilicity, whereas the sulfonyl group stabilizes negative charge. This difference impacts reactivity in cross-coupling reactions .
    • Applications : Furan derivatives may show improved bioavailability due to increased lipophilicity .

Oxidation State Variations: Sulfone vs. Sulfide

  • 4-(1,1-Dioxidothiomorpholino)benzaldehyde (CAS 27913-96-8): Structure: Features a fully oxidized thiomorpholine (sulfone) core. Properties: Sulfones are more electron-withdrawing than sulfonamides, increasing acidity and resistance to metabolic oxidation compared to the target compound . Applications: Sulfone derivatives are stable under harsh conditions, making them suitable for high-temperature reactions .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic Acid 4-(Boc)thiomorpholine-3-carboxylic Acid 3-Chloro-4-sulfonyl-thiophene-2-carboxylic Acid
Molecular Weight ~265 g/mol (estimated) 247.31 g/mol 252.68 g/mol
Solubility High (polar solvents) Moderate (organic solvents) Low (aromatic solvents)
Acidity (pKa) ~1–2 (sulfonyl), ~4–5 (carboxylic acid) ~4–5 (carboxylic acid) ~1–2 (sulfonyl), ~2.5 (carboxylic acid)

Pharmacological Relevance

  • Kinase Inhibition : Sulfonylated thiomorpholines, like ASP3026 (an ALK inhibitor), demonstrate that the sulfonyl group enhances target affinity by forming hydrogen bonds with kinase active sites .
  • Antimalarial Activity : Thiomorpholine derivatives with electron-withdrawing groups show promise in disrupting Plasmodium falciparum metabolism, though specific data for the target compound are pending .

Biological Activity

4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a propane sulfonyl group and a carboxylic acid. Its structural formula can be represented as follows:

C7H13NO3S\text{C}_7\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure contributes to its solubility and reactivity, making it a candidate for various biological assays.

Antimicrobial Properties

Research indicates that thiomorpholine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiomorpholine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acidS. aureus32
Similar thiomorpholine derivativeE. coli27

Enzyme Inhibition

The compound is also noted for its inhibitory effects on specific enzymes. It has been shown to inhibit thiomorpholine-carboxylate dehydrogenase, which plays a role in the metabolism of certain substrates in the brain. This inhibition can affect the intracellular concentration of critical hormones like triiodothyronine (T3), suggesting potential implications in metabolic regulation .

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that thiomorpholine derivatives may possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce nitric oxide production in macrophages, indicating their potential as therapeutic agents in inflammatory diseases .

The biological activity of 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter the biochemical landscape within cells.
  • Membrane Disruption : Some studies suggest that related compounds disrupt bacterial cell membranes, leading to cell lysis and death .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and immune responses.

Case Studies

A notable study evaluated the effects of thiomorpholine derivatives on antibiotic-resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting resistant strains .

Another investigation focused on the anti-inflammatory potential of related compounds, revealing significant reductions in pro-inflammatory cytokines in vitro, which supports their use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

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